molecular formula C21H24N6O2 B11190452 N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B11190452
M. Wt: 392.5 g/mol
InChI Key: RXKUCEVYAMSLLC-UHFFFAOYSA-N
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Description

N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyridin-3-yl and 1,2,4-oxadiazol-5-yl rings through cyclization reactions. These intermediates are then coupled with cyclohexyl and tetrahydro-1H-indazole-3-carboxamide moieties under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide stands out due to its unique combination of heterocyclic rings and functional groups. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H24N6O2

Molecular Weight

392.5 g/mol

IUPAC Name

N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C21H24N6O2/c28-19(17-15-8-2-3-9-16(15)25-26-17)24-21(10-4-1-5-11-21)20-23-18(27-29-20)14-7-6-12-22-13-14/h6-7,12-13H,1-5,8-11H2,(H,24,28)(H,25,26)

InChI Key

RXKUCEVYAMSLLC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=NNC5=C4CCCC5

Origin of Product

United States

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